2-Bromo-N,N,4-trimethylaniline
Overview
Description
2-Bromo-N,N,4-trimethylaniline is a brominated derivative of aniline, where a bromine atom is substituted at the second position of the benzene ring, and the nitrogen atom is substituted with three methyl groups, one of which is at the fourth position. This compound is part of a broader class of bromoanilines, which are aromatic compounds with varying degrees of bromination and substitution patterns on the benzene ring and the amine group.
Synthesis Analysis
The synthesis of brominated anilines, such as 2-Bromo-N,N,4-trimethylaniline, can be achieved through the bromination of N,N,2-trimethylaniline. The kinetics of this bromination process have been studied in aqueous perchloric acid, where the reaction velocity was found to be inversely proportional to the Hammett acidity function at lower acid concentrations. At higher concentrations, the rate changes more rapidly than the acidity function, suggesting a complex relationship between the reaction rate and the acidity of the medium .
Molecular Structure Analysis
The molecular structure of 2-Bromo-N,N,4-trimethylaniline would consist of a benzene ring with a bromine atom and three methyl groups attached to it, as well as a nitrogen atom that is part of the amine group. The presence of the bromine atom and the methyl groups would influence the electronic distribution within the molecule, potentially affecting its reactivity and physical properties.
Chemical Reactions Analysis
Bromoanilines, including 2-Bromo-N,N,4-trimethylaniline, can undergo various chemical reactions, one of which is electrochemical oxidation. In the case of bromoanilines like 4-bromoaniline, the electrochemical oxidation in acetonitrile solution follows the Bacon–Adams mechanism, leading to the formation of oxidized brominated 4-amino-diphenylamines and brominated anilines. The oxidation process can result in the elimination of the substituent in the para position and subsequent substitution at the free ortho position .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-N,N,4-trimethylaniline would be influenced by the presence of the bromine atom and the methyl groups. These substituents can affect the compound's solubility, boiling point, melting point, and reactivity. The electrochemical properties, as indicated by the study of 4-bromoaniline, show that the oxidation products can be identified using techniques such as GC-ECD, GC–MS, and ES-MS, which are crucial for understanding the behavior of these compounds under various conditions .
Scientific Research Applications
- 4-Bromo-N,N,2-trimethylaniline : This compound is listed in ChemSpider, but no specific applications or uses are mentioned.
- 4,N,N-Trimethylaniline : This compound is a tertiary amine that can undergo iron-catalyzed oxidative C-C coupling with phenylacetylene and benzamide in the presence of tert-butylperoxide to form N,4-dimethyl-N-(3-phenylprop-2-ynyl)benzenamine and N-((methyl(p-tolyl)amino)methyl)benzamide, respectively .
- 2-Bromo-N,N,4-trimethylaniline : This compound is listed in Sigma-Aldrich, but no specific applications or uses are mentioned.
- 4-Bromo-N,N,2-trimethylaniline : This compound is listed in ChemSpider, but no specific applications or uses are mentioned.
- 4,N,N-Trimethylaniline : This compound is a tertiary amine that can undergo iron-catalyzed oxidative C-C coupling with phenylacetylene and benzamide in the presence of tert-butylperoxide to form N,4-dimethyl-N-(3-phenylprop-2-ynyl)benzenamine and N-((methyl(p-tolyl)amino)methyl)benzamide, respectively .
- 2-Bromo-N,N,4-trimethylaniline : This compound is listed in Sigma-Aldrich, but no specific applications or uses are mentioned.
- 4-Bromo-N,N,2-trimethylaniline : This compound is listed in ChemSpider, but no specific applications or uses are mentioned.
- 4,N,N-Trimethylaniline : This compound is a tertiary amine that can undergo iron-catalyzed oxidative C-C coupling with phenylacetylene and benzamide in the presence of tert-butylperoxide to form N,4-dimethyl-N-(3-phenylprop-2-ynyl)benzenamine and N-((methyl(p-tolyl)amino)methyl)benzamide, respectively .
- 2-Bromo-N,N,4-trimethylaniline : This compound is listed in Sigma-Aldrich, but no specific applications or uses are mentioned.
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (if in eyes, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, continue rinsing) .
properties
IUPAC Name |
2-bromo-N,N,4-trimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-7-4-5-9(11(2)3)8(10)6-7/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDJFGXRKRLPJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60522950 | |
Record name | 2-Bromo-N,N,4-trimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60522950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N,N,4-trimethylaniline | |
CAS RN |
23667-06-3 | |
Record name | 2-Bromo-N,N,4-trimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60522950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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